1-Phenyloctadecane-1,3-dione

Description

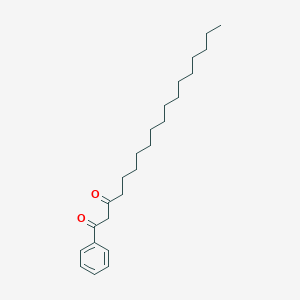

Structure

2D Structure

Properties

IUPAC Name |

1-phenyloctadecane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)21-24(26)22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUAQOCVPRDREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169410 | |

| Record name | 1-Phenyl-1,3-octadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17281-74-2 | |

| Record name | 1-Phenyl-1,3-octadecanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17281-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1,3-octadecanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017281742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,3-octadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyloctadecane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1,3-OCTADECANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH2H7EVAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of 1,3 Diketones Within Contemporary Organic Chemistry

1,3-Diketones, also known as β-diketones, represent a pivotal class of organic compounds characterized by the presence of two ketone functionalities separated by a single carbon atom. This structural arrangement imparts a unique reactivity profile that has rendered them indispensable in modern organic synthesis. ijpras.com They serve as versatile intermediates and key building blocks for the construction of a wide array of more complex molecules, including various heterocyclic compounds such as pyrazoles and isoxazoles. ijpras.com

The utility of 1,3-diketones extends to their exceptional ability to act as chelating ligands for a diverse range of metal ions. ijpras.comnih.gov This property is fundamental to their application in areas such as solvent extraction of metals and the formation of metal complexes with tailored catalytic and material properties. nih.gove3s-conferences.org The rich and varied chemistry of 1,3-diketones continues to be an active area of research, with ongoing efforts to develop novel synthetic methodologies and expand their applications. nih.gov

Overview of Aromatic Beta Diketones: Structural Features and Reactivity Profiles

Aromatic beta-diketones are a subclass of 1,3-diketones where at least one of the carbonyl groups is conjugated to an aromatic ring. This structural feature significantly influences their chemical behavior. A defining characteristic of beta-diketones is their existence as an equilibrium mixture of keto and enol tautomers. libretexts.org In the case of aromatic beta-diketones, the enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation with the aromatic system, creating a pseudo-aromatic ring. researchgate.net This keto-enol tautomerism is a critical determinant of their reactivity. researchgate.net

The reactivity of aromatic beta-diketones is multifaceted. The enolate ions, readily formed by deprotonation of the acidic methylene (B1212753) proton between the two carbonyl groups, are potent nucleophiles. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations. acs.orgacs.org Furthermore, the diketone moiety can participate in cyclization reactions to form heterocyclic systems and can be involved in electron-transfer processes. nih.gov

Table 1: General Structural and Reactivity Features of Aromatic Beta-Diketones

| Feature | Description |

|---|---|

| Core Structure | Two ketone groups separated by a methylene group, with at least one ketone adjacent to an aromatic ring. |

| Tautomerism | Exists as an equilibrium between keto and enol forms. libretexts.org The enol form is often favored due to intramolecular hydrogen bonding and conjugation. researchgate.net |

| Acidity | The methylene protons are acidic due to the electron-withdrawing effect of the two carbonyl groups, facilitating enolate formation. |

| Reactivity | Acts as a versatile precursor in organic synthesis, participating in reactions such as aldol condensations, cyclizations, and metal chelation. nih.govacs.orgacs.org |

Significance of 1 Phenyloctadecane 1,3 Dione As a Representative Long Chain Aromatic Diketone in Research

Elucidation of Claisen Condensation Mechanisms for Linear 1,3-Diketone Synthesis

The most established method for synthesizing 1,3-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone in the presence of a strong base. nih.govfiveable.megeeksforgeeks.org This reaction produces a β-keto ester or, in this case, a β-diketone. geeksforgeeks.org

Mechanistic Studies of Base-Catalyzed Enolate Formation and Acylation

The mechanism of the Claisen condensation is a multi-step process initiated by a strong base. libretexts.org For the synthesis of this compound, the reaction involves acetophenone and a long-chain fatty acid ester, such as methyl palmitate. google.com

The key mechanistic steps are:

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an acidic α-proton from the ketone (acetophenone). jove.com This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile. fiveable.mejove.com

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the ester molecule (e.g., methyl palmitate). geeksforgeeks.orglibretexts.org This addition results in a tetrahedral alkoxide intermediate. jove.com

Elimination of Leaving Group: Unlike in an aldol (B89426) condensation where the intermediate is protonated, the tetrahedral intermediate in a Claisen condensation collapses. jove.compressbooks.pub It reforms the carbonyl double bond and expels the alkoxide group (e.g., methoxide) as a leaving group, yielding the final 1,3-diketone product. libretexts.orgpressbooks.pub

This sequence represents a nucleophilic acyl substitution reaction. masterorganicchemistry.com

Optimization of Solvents and Reagents for Enhanced Reaction Efficiency

The efficiency and yield of the Claisen condensation are highly dependent on the reaction conditions. numberanalytics.com Key factors for optimization include the choice of base, solvent, and temperature. numberanalytics.com

Base Selection: A strong base is required to generate the enolate. numberanalytics.com The base must be strong enough to deprotonate the ketone but should not be consumed in side reactions like ester hydrolysis, which is why hydroxide (B78521) bases are generally avoided. libretexts.org Common bases include sodium ethoxide (NaOEt), sodium hydride (NaH), and lithium diisopropylamide (LDA). numberanalytics.comnumberanalytics.com For the synthesis of linear 1,3-diketones like this compound, sodium tert-butylate has been used effectively. google.com A full equivalent of the base is necessary because the final β-diketone product is acidic and will be deprotonated by the base, driving the reaction equilibrium forward. libretexts.orgpressbooks.pub

Solvent Effects: The choice of solvent can significantly influence reaction rates. numberanalytics.com Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently used. fiveable.menumberanalytics.com A patented process for preparing this compound specifies a solvent mixture of DMSO and THF, which has been shown to improve yields in Claisen condensations involving alkali metal alcoholates. google.com The use of a continuous flow reactor and switching the solvent from ethanol (B145695) to THF has been shown in other Claisen condensations to dramatically reduce reaction times from hours to minutes and improve yields. celonpharma.com

| Parameter | Reagent/Solvent | Rationale/Effect on Efficiency | Reference |

|---|---|---|---|

| Base | Sodium Ethoxide (NaOEt) | Commonly used strong base to facilitate enolate formation. | numberanalytics.com |

| Lithium Diisopropylamide (LDA) | Very strong, non-nucleophilic base that ensures complete and rapid enolate formation, especially in mixed condensations. | numberanalytics.comorganicchemistrytutor.com | |

| Sodium tert-butylate | Effective base used specifically for the synthesis of this compound. | google.com | |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that prevents protonation of the enolate. Can significantly shorten reaction times. | fiveable.mecelonpharma.com |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent that can enhance reaction rates. Used in combination with THF for improved yields. | fiveable.megoogle.com | |

| Ethanol (EtOH) | Can be used, but may lead to longer reaction times compared to aprotic solvents like THF. | celonpharma.com |

Exploration of Alternative Synthetic Routes and Transformations

While Claisen condensation is the classical approach, modern organic synthesis has introduced several alternative methodologies for producing 1,3-diketones, including catalytic and cross-coupling strategies. nih.gov

Catalytic Approaches for this compound Production

Catalytic methods offer milder reaction conditions and improved atom economy. These approaches can be broadly categorized into biocatalysis, organocatalysis, and metal-based catalysis. nih.gov

Biocatalysis: Enzymes can serve as excellent and environmentally friendly catalysts for organic reactions, including the formation of 1,3-diketones. nih.gov

Organocatalysis: Small organic molecules can effectively catalyze the synthesis of 1,3-diketones. nih.gov For instance, N-heterocyclic carbenes (NHCs) have been employed as catalysts in various organic transformations. nih.gov P-chiral phosphinamide organocatalysts have been used for the desymmetric enantioselective reduction of cyclic 1,3-diketones, highlighting the power of organocatalysis in creating complex chiral structures. acs.org

Metal-based Catalysis: Transition metal complexes are widely used. Rhodium complexes, for example, have been used to catalyze the acylation of α,β-unsaturated ketones with acid chlorides to yield substituted 1,3-diketones. organic-chemistry.org Boron-catalyzed dehydrative allylation of 1,3-diketones with allyl alcohols in water has also been reported as an efficient and environmentally friendly method. rsc.org

Development of Novel Cross-Coupling Reactions for Beta-Diketone Scaffolds

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds and have been adapted for the synthesis of β-diketone structures. nih.gov

Decarboxylative Coupling: A notable metal-free approach involves the decarboxylative cross-coupling of α-oxocarboxylates with α-bromoketones. nih.gov This reaction proceeds by generating an acyl anion equivalent in situ, which then reacts to form the β-diketone. nih.gov

Ruthenium-Catalyzed Coupling: A ruthenium-catalyzed direct synthesis of β-disubstituted ketones has been developed through the cross-coupling of two different secondary alcohols, with water and hydrogen gas as the only byproducts. thieme-connect.com

Stetter Reaction: The Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated acceptor catalyzed by an N-heterocyclic carbene, can be used to synthesize 1,4-diketones, which are structurally related to 1,3-diketones. acs.orgnih.gov

| Method | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Decarboxylative Coupling | Metal-free cross-coupling between α-oxocarboxylates and α-bromoketones. | Potassium α-carboxylate, α-bromoketone, TBAB (catalyst), NMP (solvent) | nih.gov |

| Rhodium-Catalyzed Acylation | Acylation at the α-position of α,β-unsaturated ketones. | α,β-unsaturated ketone, acid chloride, Et₂Zn, RhCl(PPh₃)₃ | organic-chemistry.org |

| Ruthenium-Catalyzed Cross-Coupling | Direct synthesis from two different secondary alcohols. | Secondary alcohols, Ru-catalyst with amine-amide ligand | thieme-connect.com |

| Boron-Catalyzed Allylation | Dehydrative allylation of 1,3-diketones with allyl alcohols in water. | 1,3-diketone, allyl alcohol, B(C₆F₅)₃ (catalyst), Water (solvent) | rsc.org |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the adoption of green chemistry principles in the synthesis of various compounds, including this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, enhance energy efficiency, and utilize renewable resources. The application of these principles to the synthesis of this compound offers significant advantages in terms of environmental impact and economic viability.

The traditional synthesis of 1,3-diketones, such as this compound, often involves Claisen condensation. A known method for preparing this compound involves the Claisen condensation of acetophenone and methyl palmitate in the presence of a strong base like sodium-tert-butylate in a mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). google.com While effective, this approach presents several green chemistry challenges, including the use of stoichiometric strong bases, volatile and hazardous organic solvents, and potentially high energy consumption for heating and purification.

In response to these challenges, researchers are exploring greener alternatives for the synthesis of 1,3-diketones that can be applied to this compound. These modern approaches focus on the use of alternative energy sources, solvent-free conditions, and catalytic methods to improve the sustainability of the process.

One of the most promising green chemistry approaches is the use of microwave-assisted synthesis . benthamdirect.comresearchgate.neteurekaselect.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. benthamdirect.comeurekaselect.com This technique can be particularly beneficial for the Claisen condensation, potentially reducing the need for harsh reaction conditions and minimizing the formation of byproducts. For instance, the synthesis of various β-diketone derivatives has been successfully achieved with high yields in significantly shorter reaction times under microwave irradiation compared to conventional heating. benthamdirect.comresearchgate.neteurekaselect.com

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free synthesis , often facilitated by grinding or high-temperature neat reactions, presents a significant improvement over traditional solvent-based methods. psu.edursc.orgthieme-connect.combeilstein-journals.orgthieme-connect.com For the synthesis of 1,3-diketones, solvent-free conditions can be achieved by grinding the reactants together, sometimes with a solid support or catalyst. beilstein-journals.orgthieme-connect.com This approach not only eliminates solvent waste but can also lead to improved reaction efficiency and easier product isolation.

The development of catalytic methods for C-acylation is another cornerstone of green synthesis for 1,3-diketones. organic-chemistry.orgnih.govorganic-chemistry.org Instead of using stoichiometric amounts of strong bases, catalytic amounts of more environmentally benign catalysts can be employed. Research in this area explores the use of various metal catalysts and organocatalysts to promote the C-acylation of ketones with esters or other acylating agents under milder conditions. organic-chemistry.orgnih.govorganic-chemistry.org The application of such catalytic systems to the synthesis of this compound could lead to a more atom-economical and less wasteful process.

The following data tables illustrate the potential improvements offered by green synthetic methodologies based on findings for analogous 1,3-diketone syntheses.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of β-Diketones

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes benthamdirect.comeurekaselect.com |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling, hazardous solvents | Can be performed with greener solvents or solvent-free benthamdirect.comeurekaselect.com |

| Yield | Variable | Often higher yields benthamdirect.comeurekaselect.com |

| Byproduct Formation | Can be significant | Minimized due to shorter reaction times and controlled heating |

Table 2: Advantages of Solvent-Free Synthesis for 1,3-Diketones

| Feature | Impact on Green Chemistry |

| Elimination of Solvents | Reduces volatile organic compound (VOC) emissions and solvent waste. psu.edursc.orgbeilstein-journals.orgthieme-connect.com |

| Simplified Workup | Often involves simple filtration or recrystallization, reducing the need for extraction with organic solvents. |

| Energy Efficiency | Can be more energy-efficient as no energy is wasted on heating solvents. |

| Potential for Higher Reactivity | In some cases, reactions are faster and more complete in the absence of a solvent. thieme-connect.com |

By integrating these green chemistry principles—such as microwave-assisted synthesis, solvent-free conditions, and the use of efficient catalytic systems—the synthesis of this compound can be made significantly more sustainable and environmentally friendly. Further research into the specific application of these methods for this compound is crucial for developing cleaner and more efficient manufacturing processes.

Ligand Design and Chelation Properties of 1,3-Diketones.

The chelating ability of 1,3-diketones like this compound is intrinsically linked to their structural and electronic properties, most notably the phenomenon of keto-enol tautomerism.

Keto-Enol Tautomerism and Its Influence on Coordination.

1,3-Diketones exist as an equilibrium mixture of the keto and enol tautomeric forms. libretexts.orgresearchgate.net The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond. libretexts.orgfiveable.me This tautomerism is crucial for coordination chemistry as the enolic proton can be displaced by a metal ion, leading to the formation of a stable six-membered chelate ring through coordination with the two oxygen atoms. amazonaws.comrasayanjournal.co.in

The position of the keto-enol equilibrium is influenced by several factors, including the nature of the substituents on the β-diketone framework. fiveable.me For asymmetrical ketones like this compound, two different enol forms are possible. In the case of the analogous 1-phenyl-2-propanone, the enol tautomer with the double bond conjugated to the phenyl ring is more stable. libretexts.orglibretexts.org The presence of an aromatic substituent generally enhances the stability of the enol form through extended conjugation. fiveable.me The solvent also plays a significant role, with non-hydrogen bonding solvents often favoring the enol tautomer. researchgate.net

Factors Governing Complex Stability and Geometry.

The stability and geometry of metal complexes with 1,3-diketones are governed by a combination of factors related to both the metal ion and the ligand. The size and charge of the metal ion, as well as its preferred coordination number, are critical.

For transition metals, square planar or octahedral geometries are common. For instance, Cu(II) complexes with β-diketones can adopt square planar geometries, while Mn(II), Ni(II), and Co(II) often form octahedral complexes. internationaljournalssrg.org In the case of lanthanides and actinides, which have larger ionic radii, higher coordination numbers are typical. nih.gov

The nature of the substituents on the β-diketone ligand also plays a crucial role. The long alkyl chain in this compound can influence the solubility of the complexes in organic solvents and may also introduce steric effects that affect the coordination geometry. The phenyl group, through its electronic effects, can modulate the Lewis basicity of the coordinating oxygen atoms, thereby influencing the strength of the metal-ligand bond.

Synthesis and Structural Elucidation of Metal Chelates Incorporating this compound.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the ligand, often facilitated by a base, is a key step in the formation of the chelate.

Transition Metal Complexes.

While specific studies on transition metal complexes of this compound are not extensively reported, the synthesis and characterization of complexes with analogous ligands provide valuable insights. For example, copper(II) complexes of 1-phenylbutane-1,3-dione have been synthesized and studied for their antimicrobial properties. acs.org Similarly, iron(III) complexes with various 1-phenyl-1,3-dione derivatives have been prepared and characterized. tandfonline.comnih.gov The synthesis of these complexes often involves the reaction of the ligand with the corresponding metal chloride in the presence of a base. nih.gov The resulting complexes can exhibit different stoichiometries, such as ML2 for iron(II) and ML3 for iron(III). tandfonline.com

Table 1: Analytical and Physical Data of some Copper(II) β-diketonate Complexes Data for analogous compounds.

| Compound | Molecular Weight ( g/mol ) | Color | Melting Point (°C) |

| [Cu(acac)₂] | 261.76 | Blue | 240 (dec.) |

| [Cu(tfa)₂] | 473.75 | Green | 189-191 |

| [Cu(bzac)₂] | 417.93 | Grayish Green | 193-195 |

Source: Adapted from scholarsresearchlibrary.com. acac = acetylacetonate, tfa = trifluoroacetylacetonate, bzac = benzoylacetonate.

Inner-Transition Metal (Lanthanide/Actinide) Complexes.

β-Diketones are excellent ligands for lanthanide and actinide ions, forming stable complexes that often exhibit interesting photoluminescent properties. nih.gov The synthesis of europium(III) complexes with 1,3-diphenyl-1,3-propanedione has been achieved by reacting the ligand with europium(III) chloride in the presence of piperidine. scirp.org These complexes are known to exhibit strong red emission upon UV excitation. scirp.orgscirp.org

In the realm of actinide chemistry, uranyl (UO₂²⁺) complexes with various β-diketones have been synthesized and structurally characterized. researchgate.netiaea.org These complexes typically feature a pentagonal-bipyramidal geometry around the uranium atom. researchgate.net The synthesis of these compounds can be carried out by reacting a uranyl salt with the β-diketone ligand. researchgate.netiaea.org

Advanced Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry).

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in metal complexes of this compound and its analogues.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the β-diketone to the metal ion. The IR spectra of the free ligands typically show a broad band corresponding to the enolic hydroxyl group. Upon complexation, this band may disappear or shift, and new bands corresponding to the metal-oxygen (M-O) vibrations appear in the low-frequency region. tsijournals.com The stretching frequencies of the C=O and C=C bonds in the chelate ring are also sensitive to coordination and can provide information about the nature of the metal-ligand bond. tsijournals.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. In the ¹H NMR spectra of the free ligand, a characteristic signal for the enolic proton is observed. derpharmachemica.com Upon complexation with a diamagnetic metal ion, the chemical shifts of the ligand protons will change. For paramagnetic complexes, such as those of europium(III), the NMR signals can be significantly shifted. scirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of β-diketone complexes provide information about the electronic transitions within the molecule. The spectra typically show intense bands in the UV region corresponding to π-π* transitions of the ligand. researchgate.net For transition metal complexes, d-d transitions may be observed in the visible region, and their positions can give insights into the geometry of the complex. internationaljournalssrg.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition. Techniques like Fast Atom Bombardment (FAB) mass spectrometry have been used to characterize europium(III) β-diketonate complexes. scirp.org

Table 2: Selected IR and UV-Vis Spectroscopic Data for some β-diketone Metal Complexes Data for analogous compounds.

| Complex | Key IR Bands (cm⁻¹) (ν(M-O)) | UV-Vis λₘₐₓ (nm) |

| [Fe(L)₃] | ~450 | 270, 350 |

| [Cu(L)₂] | ~460 | 265, 345 |

| [Eu(L)₃(phen)] | ~430 | 275, 340 |

L represents a generic β-diketonate ligand. Data compiled from various sources on analogous compounds.

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical behavior of metal complexes with β-diketonate ligands, such as this compound, is a critical aspect of their chemistry, dictating their suitability for applications in catalysis, sensing, and molecular electronics. The redox processes in these complexes can be centered on the metal ion, the ligand, or involve both, a phenomenon sometimes referred to as redox non-innocence.

Cyclic voltammetry (CV) studies on various transition metal β-diketonate complexes have provided significant insights into their redox properties. For instance, a study on complexes with 1-thenoyl-4,4,4-trifluoroacetone (tta), a related β-diketone, revealed distinct oxidation and reduction events. sciencepublishinggroup.com The complexes [Co(tta)₂(H₂O)₂], [Ni(tta)₂(H₂O)₂], [Cu(tta)₂], and [Zn(tta)₂(H₂O)₂] display an irreversible oxidation peak in the positive potential range of +1.30 V to +1.95 V, which is attributed to the oxidation of the ligand's thienyl ring. sciencepublishinggroup.com In the negative potential region, two reduction peaks were observed between –1.06 V and –2.16 V, associated with the fluorinated β-diketone moiety. sciencepublishinggroup.com

| Complex | Oxidation Potential Range (V) | Reduction Potential Range (V) | Associated Moiety |

|---|---|---|---|

| [Co(tta)₂(H₂O)₂] | +1.30 to +1.95 | -1.06 to -2.16 | Ligand (tta) |

| [Ni(tta)₂(H₂O)₂] | |||

| [Cu(tta)₂] | |||

| [Zn(tta)₂(H₂O)₂] |

Table 1: Electrochemical potential ranges for various metal β-diketonate complexes based on cyclic voltammetry studies. Data sourced from sciencepublishinggroup.com.

The concept of redox non-innocence is particularly evident in low-valent molybdenum complexes. chemrxiv.orgnih.gov Research on homoleptic molybdenum tris-β-diketonate complexes stabilized by a tertiary butyl substituted diketonate ligand allowed for the characterization of the Mo center across three consecutive oxidation states (+IV, +III, +II). nih.gov The reactivity of the most reduced Mo(II) species with molecules like CO₂ and CS₂ demonstrates that the β-diketonate ligand can be chemically non-innocent, participating directly in the reaction through carboxylation. chemrxiv.orgnih.gov

Furthermore, the redox potentials of these complexes can be influenced by their environment. In a study of manganese tris(dibenzoylmethane) (Mn(dbm)₃), the reversible Mn(III)/Mn(II) redox potential was observed to shift to more positive values upon the addition of Na⁺ ions. lsu.edu This indicates that the reduced anionic complex, [Mn(dbm)₃]⁻, binds more strongly to the Na⁺ guest ion than its neutral counterpart, showcasing how host-guest interactions can modulate the electrochemical properties. lsu.edu The relationship between the ligand's electronic properties and the resulting complex's redox behavior is often direct; a linear correlation has been established between the experimental reduction potential of β-diketonate ligands and the oxidation potential of their corresponding rhodium(I) complexes. researchgate.net

Luminescence and Fluorescent Studies of 1,3-Diketone Metal Complexes

Metal complexes of 1,3-diketones are renowned for their luminescent properties, particularly when the metal center is a lanthanide ion. The diketonate ligand often functions as an "antenna," efficiently absorbing ultraviolet light and transferring the excitation energy to the lanthanide ion, which then emits light through its characteristic, sharp, and long-lived f-f transitions. bohrium.comrsc.orgmdpi.com This sensitization process overcomes the typically low absorption cross-sections of the lanthanide ions themselves. nih.gov

The introduction of bulky or fluorine-containing substituents into the 1,3-diketone structure can significantly enhance the luminescence of the lanthanide complex. rsc.org Lanthanide complexes constructed with β-diketonates like dibenzoylmethane (B1670423) (Hdbm) can exhibit intense, characteristic luminescence. For example, a terbium(III) complex co-ligated by a Schiff base and dibenzoylmethane displays a strong green emission characteristic of the Tb³⁺ ion. bohrium.com

The luminescence of these complexes can also be highly sensitive to their environment, enabling their use in chemical sensors. mdpi.com A striking example is the pH-controlled switching of terbium (Tb³⁺) luminescence. The emission from terbium complexes with hexafluoroacetylacetone (B74370) (hfa) ligands is almost entirely quenched by polyvinylpyrrolidone (B124986) (PVP) in neutral conditions but is enhanced by over 30 times in the presence of H⁺ ions. nih.govacs.org This reversible switch-OFF-ON behavior is attributed to proton-controlled interactions, including hydrogen bonding between the ligand and the polymer. nih.govacs.org

Beyond lanthanides, other metals can form highly fluorescent complexes with β-diketones. Boron difluoride (BF₂) complexes with 1,3-diketone ligands are noted for their intense fluorescence, high quantum yields, and strong photostability. researchgate.net These properties make them valuable as fluorescent probes and materials for optical applications. acs.org

| Metal/Ligand System | Key Luminescence Property | Observation | Reference |

|---|---|---|---|

| Tb³⁺ with Dibenzoylmethane | Antenna Effect | Intense green luminescence characteristic of the Tb³⁺ ion. | bohrium.com |

| Tb³⁺ with Hexafluoroacetylacetone | Stimuli-Responsive Emission | Luminescence is reversibly switched ON by H⁺ ions in the presence of PVP. | nih.govacs.org |

| Eu³⁺ with Pyrazole-based Diketones | Energy Transfer | Efficient sensitization of Eu³⁺ luminescence via ligand-to-metal energy transfer. | nih.gov |

| BF₂ with 1,3-Diketones | High Quantum Yield | Exhibits intense fluorescence with large quantum yields. | researchgate.net |

Table 2: Summary of notable luminescence properties in various β-diketonate metal complexes.

Computational Chemistry in Predicting Metal-Ligand Interactions and Complex Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of metal-ligand bonding and predicting the structures of complexes involving 1,3-diketonates. tandfonline.comtandfonline.com These theoretical studies provide insights that are often difficult to obtain through experimental methods alone.

| Complex Series | Total Interaction Energy (IEtotal) Range (kcal/mol) | Energy Trend |

|---|---|---|

| Ni(acac')₂ | -718.7 to -778.2 | TM(hfac)₂ < TM(hmac)₂ < TM(acac)₂ |

| Pd(acac')₂ | -694.1 to -754.4 | |

| Pt(acac')₂ | -948.6 to -1009.6 |

Table 3: Computed total interaction energies and stability trends for transition metal (TM) bis(β-diketonate) complexes (acac' = acac, hfac, hmac) from DFT calculations. Data sourced from tandfonline.com.

DFT calculations are also crucial for determining the electronic structure, including the character of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net For many β-diketonate complexes, the HOMO and LUMO are found to be primarily ligand-based. rsc.org However, in certain cases, such as with ytterbium(II) complexes, there is a considerable contribution from the metal's atomic orbitals to the LUMO, which has significant implications for the complex's redox and photophysical properties. rsc.org

Furthermore, computational models can accurately predict the geometry of the resulting complexes. Studies have used DFT to confirm the octahedral or tetrahedral/square-planar geometries of various metal(II) complexes derived from β-diketones and co-ligands. bowen.edu.ng These calculations can also determine electronic properties like the HOMO-LUMO energy gap, which can be correlated with the chemical reactivity of the complex. bowen.edu.ng For instance, complexes with smaller calculated energy gaps are predicted to be more reactive. bowen.edu.ng

Applications of 1 Phenyloctadecane 1,3 Dione in Materials Science and Polymer Chemistry

Role as Stabilizers and Additives in Polymer Systems

Polyvinyl chloride (PVC) is notoriously susceptible to thermal degradation at processing temperatures, which involves the autocatalytic elimination of hydrogen chloride (HCl). jmaterenvironsci.comresearchgate.net This degradation leads to the formation of conjugated polyene sequences in the polymer backbone, resulting in severe discoloration and a decline in mechanical properties. jmaterenvironsci.comsamipubco.com

1-Phenyloctadecane-1,3-dione, like other β-diketones, plays a crucial role in mitigating this degradation through several mechanisms when used in Ca/Zn stabilizer systems: ijarse.comkanademy.com

Substitution of Labile Chlorine Atoms : The most critical function of β-diketones is to replace the unstable allylic chlorine atoms that form on the PVC chain during initial degradation. The enol form of the dione (B5365651) can perform a C-alkylation reaction, substituting the labile chlorine and forming a more stable ester linkage. This action is a preventive measure that inhibits the "unzipping" dehydrochlorination chain reaction. researchgate.netuq.edu.auresearchgate.net This mechanism is a key part of the widely accepted Frye-Horst theory of PVC stabilization. jmaterenvironsci.com

HCl Scavenging : While the primary role is substitution, β-diketones can also contribute to the neutralization of the released HCl, preventing it from catalyzing further degradation. semfagroup.com

Chelation of Metal Chlorides : In Ca/Zn systems, the primary zinc stabilizer (e.g., zinc stearate) reacts with HCl to form zinc chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid that can aggressively promote PVC degradation, a phenomenon known as "zinc burning". uq.edu.au β-diketones can chelate the ZnCl₂ formed, reducing its catalytic activity and thereby improving the long-term stability of the polymer. kanademy.com

The long octadecyl chain of this compound enhances its compatibility with the PVC matrix, ensuring better dispersion and preventing issues like migration or exudation from the final product.

The incorporation of this compound as a co-stabilizer significantly improves both the thermal and photostability of polymeric materials.

Thermal Stability:

As a thermal stabilizer, its primary benefit is the prevention of initial discoloration during high-temperature processing of PVC. By inhibiting the formation of long polyene sequences, it helps maintain the polymer's original color, often referred to as improving "early color" or "initial whiteness". kanademy.comuq.edu.au When used in synergistic combinations, for instance with calcium and zinc soaps, it contributes to extending the long-term heat stability, allowing the material to withstand prolonged exposure to heat without significant degradation. ijarse.com A patent for a novel PVC heat stabilizer formulation including diphenylpropane-1,3-dione (a related β-diketone) reported that the PVC could be kept from discoloration for 90 minutes at 175°C. google.com

The table below illustrates the typical effect of a β-diketone co-stabilizer on the thermal stability of a PVC formulation.

| Stabilizer System | Processing Temperature | Time to Discoloration (minutes) | Whiteness Index (Initial) |

|---|---|---|---|

| PVC (Unstabilized) | 180°C | < 5 | Low |

| PVC + Ca/Zn Stearate | 180°C | 25 | Moderate |

| PVC + Ca/Zn Stearate + this compound | 180°C | > 60 | High |

Photostability:

Photodegradation of polymers like PVC occurs upon exposure to UV radiation, leading to the formation of free radicals, chain scission, cross-linking, and discoloration. samipubco.commdpi.com While dedicated UV absorbers and HALS (Hindered Amine Light Stabilizers) are the primary defense against photo-degradation, the same mechanisms that provide thermal stability also contribute to photostability. By replacing labile chlorine atoms, this compound reduces the number of initiation sites for photodegradation. samipubco.com Furthermore, the aromatic phenyl group in the molecule can offer some inherent UV absorption capabilities, helping to dissipate harmful UV energy as heat. mdpi.com

Research on other additives shows that reducing photodegradation is quantified by monitoring changes in the polymer, such as weight loss or the formation of carbonyl groups from oxidation. For instance, studies on tin-cephalexin complexes as photostabilizers for PVC showed that after 300 hours of irradiation, the weight loss of a stabilized PVC film was significantly lower (0.21%) compared to an unstabilized film (0.53%). mdpi.com

Development of Advanced Functional Materials

The unique electronic and optical properties derived from the β-diketone functional group suggest potential applications for this compound in the creation of advanced functional materials beyond simple stabilization.

The 1,3-dione moiety is a known electron acceptor group. mdpi.com This characteristic is fundamental to the design of organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (solar cells). Derivatives of a similar structure, indan-1,3-dione, have been extensively investigated for their use in organic electronics due to their strong electron-accepting nature. mdpi.comresearchgate.net Researchers have synthesized and studied derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione as organic semiconductors, achieving hole mobility of up to 0.012 cm² V⁻¹ s⁻¹ in a field-effect transistor. rsc.orgrsc.org While direct application of this compound in this field is not widely reported, its core structure suggests it could be a valuable building block for designing new p-conjugated molecules for these applications. ontosight.ai

Photopolymerization is a process where light is used to initiate a polymerization reaction, a key technology in 3D printing, coatings, and adhesives. This process relies on photoinitiators, molecules that absorb light and generate reactive species (radicals or cations) to start the polymerization. The 1,3-dione structure is a versatile scaffold for designing photoinitiators. researchgate.net Specifically, derivatives of indane-1,3-dione have been successfully used to create highly sensitive photoinitiating systems for free radical polymerization, often as part of a multi-component system that includes an electron donor and an electron acceptor. epa.govmdpi.comacs.orgresearchgate.net These systems can be designed to be sensitive to various wavelengths of light, including visible light from LEDs. epa.govmdpi.com The electron-accepting nature of the dione core is crucial for these push-pull structured dyes that act as photoinitiators. epa.gov Given these established precedents, this compound could be explored as a component in novel photoinitiator systems, where its long alkyl chain might offer benefits such as improved solubility in organic monomer formulations and reduced migration in the cured polymer.

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are essential for technologies like frequency conversion of laser light (e.g., second-harmonic generation) and optical switching. Research has shown that β-diketone derivatives can exhibit significant NLO properties. tandfonline.comresearchgate.netresearchgate.net For a molecule to have second-order NLO activity, it must be non-centrosymmetric. researchgate.net Studies on [2.2]paracyclophane-derived β-diketones and azo-β-diketones have demonstrated second-harmonic generation ability and high nonlinear refractive indexes. tandfonline.comresearchgate.net The design of these molecules often involves creating a "push-pull" system with electron-donating and electron-withdrawing groups, a role the diketone moiety can fulfill. tandfonline.com The structure of this compound, with its phenyl group and dicarbonyl system, provides a basic framework that could be chemically modified to enhance NLO properties for use in advanced photonic applications. researching.cn

Investigation of Aggregation-Induced Emission (AIE) Properties in Related Diketone Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgresearchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net While specific AIE studies on this compound are not extensively documented, research on structurally related β-diketone systems provides significant insights into the potential AIE properties of this class of compounds.

Detailed Research Findings:

Studies on various β-diketone derivatives have demonstrated their AIE activity. For instance, certain metal-free β-diketones, such as a methoxy-substituted dinaphthoylmethane derivative (dnmOMe), have been shown to exhibit AIE. rsc.orgacs.org This particular compound is non-emissive in solution but becomes a strong emitter in the aggregated state. rsc.org

The introduction of metal centers or other functional groups to the diketone core has been a successful strategy for developing new AIE-active materials.

Boron Complexes: Boron-coordinated β-diketonate (BF2bdk) complexes are well-known for their mechanochromic luminescence, and some also display AIE characteristics. acs.org A study comparing a series of dinaphthoylmethane derivatives and their corresponding boron complexes found that while the metal-free ligands showed increased emission upon aggregation, the emission of the boron complexes tended to diminish. However, these boron complexes remained strongly emissive in the solid state. acs.org

Cyclometalated Complexes: The interplay between solid-state emission efficiency and crystal packing has been explored in cyclometalated rhodium(III) and iridium(III) complexes featuring ancillary 1,3-diketone ligands like dibenzoylmethane (B1670423) and benzoylacetone. rsc.org For the iridium(III) complexes, pyridyl-pyridyl π–π interactions were identified as crucial for inducing emission by altering the energy levels of the electronic states. rsc.org Notably, a rhodium(III) complex with an ancillary benzoyltrifluoroacetone ligand was the first reported example of a rhodium complex exhibiting AIE, enabled by phenyl-pyridyl interactions that block non-emissive pathways. rsc.org

Tetraphenylethene (TPE) Derivatives: Incorporating AIE-active moieties like tetraphenylethene into the structure of β-diketones is another effective approach. The free rotation of the phenyl rings in TPE in solution leads to non-radiative decay and weak emission. In an aggregated state, this intramolecular rotation is restricted, leading to strong fluorescence. researchgate.net Difluoroboron β-diketonates decorated with TPE have been synthesized and shown to exhibit AIE properties. bohrium.com These compounds display broad absorption bands and become highly emissive in the condensed phase. researchgate.net

The research into these related systems suggests that the AIE properties of diketones are highly tunable and depend on factors such as molecular structure, intermolecular interactions (e.g., π–π stacking, hydrogen bonding), and the presence of metal ions or other functional groups. researchgate.netrsc.org

Interactive Data Table: AIE Properties of Selected Diketone Systems

| Compound/System | Key Structural Feature | AIE Activity | Emission Characteristics | Reference |

| Methoxy-substituted dinaphthoylmethane (dnmOMe) | Metal-free β-diketone | Yes | High contrast emission when smeared, rapid recovery. | rsc.orgacs.org |

| Boron-coordinated dinaphthoylmethanes (BF2dnm) | Boron center | Diminished emission on aggregation but strong solid-state emission. | Red-shifted absorption and emission compared to ligands. | acs.org |

| Iridium(III) phenylpyridine complexes | Ancillary β-diketone, Iridium center | Yes | Dependent on pyridyl-pyridyl π–π contacts. | rsc.org |

| Rhodium(III) phenylpyridine complex | Ancillary benzoyltrifluoroacetone, Rhodium center | Yes (first Rh example) | Enabled by phenyl-pyridyl interactions. | rsc.org |

| TPE-decorated difluoroboron β-diketonates | Tetraphenylethene (TPE) group | Yes | Strong emission in nanoassemblies (ΦF > 30%). | bohrium.com |

Theoretical and Mechanistic Investigations of 1 Phenyloctadecane 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are instrumental in exploring the electronic landscape of molecules. nih.gov For 1-phenyloctadecane-1,3-dione, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

Calculations such as DFT (e.g., using the B3LYP functional) can be used to determine key electronic parameters. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically located around the phenyl ring and the enolizable part of the diketone, indicating regions susceptible to electrophilic attack. The LUMO is generally centered on the carbonyl carbons, highlighting them as sites for nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation potential. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: This table is illustrative and represents typical data obtained from such calculations.)

| Calculated Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule, arising from the electronegative oxygen atoms. |

| Electron Density on Carbonyl Carbons | High positive charge | Confirms these sites as primary centers for nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. scienceopen.comnih.gov For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape, flexibility, and intermolecular interactions. nih.gov

The molecule possesses significant conformational freedom due to the long, saturated octadecane (B175841) chain and the rotatable bond connecting the phenyl group. MD simulations can map the potential energy surface to identify low-energy, stable conformers. sciforum.net These simulations track the trajectory of each atom based on a force field, providing a dynamic picture of how the molecule behaves in different environments (e.g., in a vacuum, in a solvent, or near a surface). scienceopen.com

Key areas of investigation using MD would include:

Alkyl Chain Folding: The long C15H31 chain can adopt numerous conformations, from a fully extended state to various folded and coiled structures. MD can predict the most probable conformations and the energy barriers between them.

Phenyl Group Orientation: The orientation of the phenyl ring relative to the diketone moiety can influence reactivity and intermolecular packing.

Keto-Enol Tautomerism: MD simulations can be combined with quantum mechanics (QM/MM methods) to study the dynamics of proton transfer in the keto-enol tautomerism, providing insight into the stability of each form.

Table 2: Illustrative Conformational States of this compound from MD Simulations (Note: This table is illustrative and represents the type of information derived from MD studies.)

| Conformational Feature | Description of State | Relative Population (Hypothetical) | Environment |

| Alkyl Chain | Extended "linear" conformation | Low | Gas Phase |

| Alkyl Chain | Folded "U-shaped" conformation | High | Non-polar solvent |

| Phenyl-Diketone Dihedral Angle | Planar (0° or 180°) | Moderate | Crystalline State |

| Phenyl-Diketone Dihedral Angle | Twisted (~45°) | High | In solution |

Advanced Mechanistic Studies of Chemical Reactions Involving the 1,3-Diketone Moiety

The reactivity of this compound is centered on the 1,3-diketone functional group. This moiety is well-known for its versatile chemistry, primarily stemming from the acidity of the α-proton and the presence of two electrophilic carbonyl carbons.

Keto-Enol Tautomerism: A fundamental characteristic of 1,3-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant form in many cases. mdpi.com The equilibrium can be influenced by solvent polarity, temperature, and pH.

Reactions at the α-Carbon: The methylene (B1212753) protons located between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a powerful nucleophile and is central to many reactions, such as:

Alkylation and Acylation: The enolate can react with various electrophiles, including alkyl halides and acyl chlorides, to form new carbon-carbon bonds at the α-position. nih.govorganic-chemistry.org

Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.

Reduction: The carbonyl groups can be reduced to alcohols. For instance, a Clemmensen reduction of a 1,3-diketone can be complex, potentially proceeding through a cyclopropane (B1198618) intermediate. stackexchange.com Selective reduction of one carbonyl group over the other can be a synthetic challenge, often requiring specialized reagents or protecting group strategies.

Condensation Reactions: The diketone can react with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form heterocyclic compounds such as pyrazoles and isoxazoles, respectively.

Mechanistic studies of these reactions often employ computational chemistry to map reaction pathways, calculate activation energies, and characterize transition states, providing a detailed understanding of how these transformations occur.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structure and understand electronic features. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.gov For this compound, such calculations would predict:

Distinct signals for the aromatic protons of the phenyl group.

A characteristic signal for the enolic proton, if present, which would be significantly downfield due to hydrogen bonding.

Signals for the aliphatic protons of the long alkyl chain, which would appear in the upfield region of the spectrum.

In the ¹³C NMR spectrum, signals for the two carbonyl carbons would be highly deshielded (downfield), while the carbons of the alkyl chain would be shielded (upfield).

Vibrational Spectroscopy (IR and Raman): The same DFT calculations can be used to compute the vibrational frequencies and intensities of infrared (IR) and Raman spectra. The predicted spectrum for this compound would show characteristic absorption bands for:

C=O stretching of the ketone groups.

C=C stretching of the phenyl ring and the enol form.

O-H stretching of the enol group, which would be broad due to hydrogen bonding.

C-H stretching and bending modes for the aromatic and aliphatic parts of the molecule.

Comparing the calculated spectra with experimentally measured spectra is a powerful method for structural verification. nih.gov

Table 3: Hypothetical Correlation of Predicted and Experimental Spectroscopic Data (Note: This table illustrates how theoretical predictions are correlated with experimental values for structural assignment.)

| Functional Group | Predicted ¹³C NMR Shift (ppm) | Typical Experimental Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| Carbonyl (C=O) | 195-205 | 190-200 | 1690-1710 | 1700-1720 |

| Enol (C=C-OH) | 185-195 (C-O), 95-105 (=CH-) | 180-190 (C-O), 90-100 (=CH-) | 1580-1640 (C=C), 2500-3200 (broad O-H) | 1590-1650 (C=C), 2500-3200 (broad O-H) |

| Phenyl (C-H) | 125-135 | 125-135 | 3000-3100 | 3010-3100 |

| Alkyl (CH₂) | 20-40 | 20-40 | 2850-2960 | 2850-2960 |

Advanced Analytical Characterization Techniques for 1 Phenyloctadecane 1,3 Dione

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-phenyloctadecane-1,3-dione by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the compound's functional groups, bonding arrangement, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like this compound. It provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms within the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the carbonyl groups, the methine proton of the enol form, and the long aliphatic chain.

¹³C NMR Spectroscopy offers insights into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of carbonyl carbons, aromatic carbons, and the numerous carbons of the octadecane (B175841) chain. The chemical shifts are influenced by the local electronic environment.

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is employed to establish connectivity between protons and carbons. nih.govresearchgate.net

COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the long alkyl chain.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for assembling the complete molecular structure by connecting the phenyl group, the dione (B5365651) moiety, and the alkyl chain. nih.govresearchgate.net

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 8.0 | 125.0 - 138.0 |

| Methylene Protons (adjacent to C=O) | ~2.4 | ~40.0 |

| Terminal Methyl Protons | ~0.9 | ~14.0 |

| Carbonyl Carbons | - | 190.0 - 205.0 |

| Enol Methine Proton | ~6.0 | - |

Note: The data presented is for the analogous compound 1-phenylbutane-1,3-dione and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com For this compound, the IR spectrum provides clear evidence for its key structural features.

The most characteristic absorptions are from the carbonyl (C=O) groups of the dione functionality. Due to the presence of keto-enol tautomerism in β-diketones, the IR spectrum can be complex. The keto form will exhibit a strong absorption band for the C=O stretching vibration. The enol form will show a broader O-H stretching band due to intramolecular hydrogen bonding and a C=O stretching band at a lower frequency compared to the keto form, as well as C=C stretching vibrations.

Key expected IR absorption bands for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) - Keto Tautomer | Stretch | 1700 - 1730 |

| Carbonyl (C=O) - Enol Tautomer | Stretch | 1600 - 1640 |

| Hydroxyl (O-H) - Enol Tautomer | Stretch (intramolecular H-bond) | 2500 - 3200 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: The presence of both keto and enol forms will result in multiple characteristic peaks in the carbonyl region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the phenyl group and the conjugated dione system (in the enol form) gives rise to characteristic UV-Vis absorptions.

The phenyl group exhibits π → π* transitions, typically observed as strong absorption bands in the UV region. The conjugated enone system of the enol tautomer also undergoes π → π* transitions, which are often shifted to longer wavelengths (bathochromic shift) compared to non-conjugated systems. The n → π* transitions of the carbonyl groups are also expected, although they are generally weaker in intensity. The position of the absorption maxima can be influenced by the solvent polarity.

While specific experimental UV-Vis data for this compound is limited, the expected absorption maxima based on its structure are presented in the following table.

| Chromophore | Electronic Transition | Expected Absorption Maximum (λmax) |

| Phenyl Group | π → π | ~245 nm |

| Conjugated Enone (Enol form) | π → π | ~280 - 320 nm |

| Carbonyl Group | n → π* | ~300 - 350 nm (weak) |

Note: The λmax values are estimations and can vary depending on the solvent and the equilibrium between keto and enol forms.

Mass Spectrometry (MS, LC-MS, GC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. ontosight.ai Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable for the analysis of this compound. mdpi.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (358.56 g/mol ). chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₂₄H₃₈O₂).

The fragmentation pattern provides significant structural information. For β-diketones, characteristic fragmentation pathways include cleavage of the C-C bonds adjacent to the carbonyl groups. Common fragments for this compound would likely include the benzoyl cation ([C₆H₅CO]⁺) and fragments arising from the loss of the long alkyl chain. The Human Metabolome Database provides a predicted GC-MS spectrum for this compound. hmdb.ca

| Ion | m/z (mass-to-charge ratio) | Identity |

| [C₂₄H₃₈O₂]⁺ | 358.3 | Molecular Ion (M⁺) |

| [C₆H₅CO]⁺ | 105.0 | Benzoyl cation |

| [M - C₁₅H₃₁]⁺ | 147.1 | Fragment from cleavage of the alkyl chain |

| [C₆H₅]⁺ | 77.1 | Phenyl cation |

Note: The fragmentation data is based on general principles of mass spectrometry for β-diketones and predicted spectra. hmdb.ca

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. These techniques are based on the differential distribution of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this class of compounds.

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is used for elution. The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds having longer retention times. A UV detector is commonly used for detection, set at a wavelength where the analyte shows strong absorbance.

The purity of a sample of this compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

A generic reversed-phase HPLC method suitable for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general method and may require optimization for specific applications.

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for assessing the purity and quantifying this compound. Due to its relatively high molecular weight and boiling point, high-temperature GC is required. The method separates volatile and semi-volatile compounds from a mixture, making it ideal for monitoring reaction progress and confirming the purity of the final synthesized product.

In a typical GC analysis, a sample containing this compound is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gaseous phase. The high thermal stability of long-chain β-diketones allows for their analysis by GC without significant decomposition. For complex matrices, such as natural wax extracts containing β-diketones, GC coupled with mass spectrometry (GC-MS) is the preferred method. researchgate.netsemanticscholar.org This provides not only retention time data for quantification but also mass spectra for definitive structural identification. researchgate.netsemanticscholar.org

Research on the analysis of natural cuticular waxes from various plants, which often contain complex mixtures of long-chain β-diketones, has established robust GC-MS methodologies. researchgate.netsemanticscholar.orgnih.gov These methods typically involve a high-temperature capillary column and a temperature-programmed oven to ensure the elution of high-molecular-weight compounds. While specific retention times are dependent on the exact conditions and column used, the elution order is determined by the volatility and polarity of the compounds. In the case of this compound, derivatization is generally not required, as many β-diketones are sufficiently volatile for direct GC analysis. semanticscholar.org

A patent describing the synthesis of this compound reported its purity as 97.3%, determined by gas chromatography, underscoring the utility of this technique in quality control. The following table outlines typical parameters for a GC analysis of a long-chain β-diketone like this compound, based on established methods for similar compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value / Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | High-temperature capillary column (e.g., DB-5ht, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 300 - 340 °C |

| Oven Program | Initial temp: 150 °C, hold for 1 min; Ramp: 10 °C/min to 350 °C; Final hold: 10 min |

| Detector | FID: 350 °C; MS Transfer Line: 350 °C, Ion Source: 230 °C, Quadrupole: 150 °C |

| Injection Volume | 1 µL (split or splitless mode) |

| Expected Result | A distinct peak corresponding to this compound with a specific retention time under the defined conditions. Purity is calculated from the relative peak area. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For a molecule like this compound, single-crystal X-ray diffraction would reveal the conformation of the long alkyl chain, the orientation of the phenyl group, and the geometry of the β-diketone moiety.

The process involves growing a suitable single crystal of the compound, which can be a challenging step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be calculated, from which the atomic structure is refined. nih.gov

While no specific crystal structure for this compound is publicly available in the searched literature, extensive crystallographic studies have been conducted on other β-diketones, including those with phenyl substituents and long-chain components. researchgate.netmdpi.com These studies show that β-diketones typically exist in the solid state as one of their enol tautomers, stabilized by a strong intramolecular hydrogen bond forming a six-membered ring. mdpi.comruc.dk The planarity of this keto-enol ring and the conformation of the substituents are key structural features determined by X-ray diffraction.

An analysis of this compound would provide critical data on how the bulky phenyl group and the flexible octadecane chain pack in the crystal lattice, influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or π-π stacking interactions. The following table summarizes the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Table 2: Representative Crystallographic Data Obtainable for this compound

| Parameter | Description |

| Chemical Formula | C₂₄H₃₈O₂ |

| Formula Weight | 358.56 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | A symbol representing the symmetry of the crystal lattice (e.g., P2₁/c, C2/c) nih.gov |

| Unit Cell Dimensions | a, b, c (in Ångströms, Å); α, β, γ (in degrees, °) defining the size and shape of the elementary repeating unit. |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the formula weight and unit cell volume (in g/cm³). |

| Key Bond Lengths/Angles | Precise distances (e.g., C=O, C-C, C-H) and angles between atoms, confirming the molecular geometry and tautomeric form. |

| Hydrogen Bonding | Details of any intramolecular (e.g., O-H···O) and intermolecular hydrogen bonds. |

Future Research Directions and Emerging Applications of 1 Phenyloctadecane 1,3 Dione

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of β-diketones, often involving Claisen condensation, is giving way to more environmentally benign approaches. mdpi.com Future research will likely focus on optimizing these green methodologies for the specific synthesis of 1-phenyloctadecane-1,3-dione.

Key sustainable approaches that warrant further investigation include:

Ultrasound-Assisted Synthesis: This technique has been shown to be an efficient and eco-friendly method for producing β-diketones and their metal complexes. researchgate.netderpharmachemica.com The application of ultrasound can lead to shorter reaction times and higher yields, minimizing energy consumption and waste generation. derpharmachemica.com

Microwave-Assisted Synthesis: Similar to ultrasound, microwave irradiation offers a green alternative for the synthesis of β-diketone derivatives. benthamdirect.com This method can significantly reduce reaction times and improve product yields, aligning with the principles of green chemistry. benthamdirect.com

Catalytic Methods: The development of novel catalysts could provide more selective and efficient pathways to this compound. This includes exploring new catalytic systems for reactions like the 1,4-addition of bis(iodozincio)methane to α,β-unsaturated ketones. mdpi.com

The table below summarizes some eco-friendly synthetic methods applicable to β-diketones.

| Method | Advantages |

| Ultrasound Irradiation | Efficient, eco-friendly, shorter reaction times, high yields researchgate.netderpharmachemica.com |

| Microwave Irradiation | Increased yields, shorter reaction times, eco-friendly benthamdirect.com |

| Catalytic Approaches | Potential for high selectivity and efficiency mdpi.com |

Exploration of Novel Coordination Complexes with Tailored Properties

The β-diketone moiety in this compound makes it an excellent chelating agent for a wide array of metal ions. mdpi.comnih.gov The long octadecyl chain and the phenyl group are expected to significantly influence the properties of the resulting coordination complexes, opening avenues for new materials with tailored functionalities.

Future research in this area will likely focus on:

Synthesis of Novel Metal Complexes: Systematic exploration of complexes with various transition metals (e.g., Cu, Fe, Mn) and lanthanides will be crucial. The choice of metal ion can dramatically alter the electronic, magnetic, and photophysical properties of the complex. nih.govresearchgate.net

Tuning Properties through Ligand Design: The long alkyl chain in this compound can be leveraged to enhance the solubility of its metal complexes in nonpolar media and to promote self-assembly. The phenyl group can influence the steric and electronic properties of the complex, affecting its stability and reactivity. For instance, the phenyl group can enhance conjugation, which impacts metal-binding affinity.

Applications in Catalysis: Metal complexes of β-diketones are known to be effective catalysts for various organic transformations. The unique steric and electronic environment provided by the this compound ligand could lead to catalysts with enhanced activity and selectivity for reactions such as polymerization.

Advanced Investigations into Biomedical and Pharmaceutical Applications

β-Diketones and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The long alkyl chain of this compound is expected to enhance its lipophilicity, which can improve its interaction with biological membranes and cellular uptake.

Future research directions in this domain include:

Antimicrobial and Antifungal Activity: Given that derivatives of β-diketones have shown promise as antimicrobial agents, this compound and its metal complexes should be systematically screened against a panel of pathogenic bacteria and fungi. nih.govmyskinrecipes.com